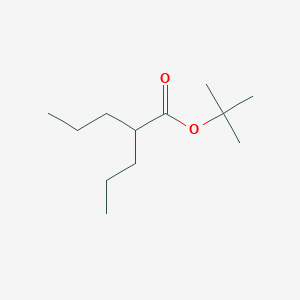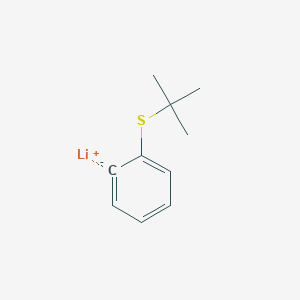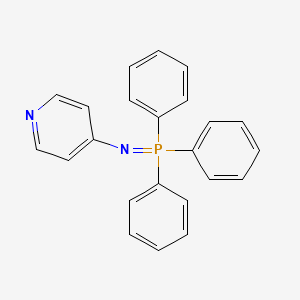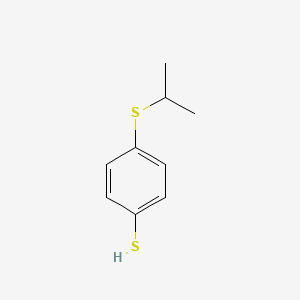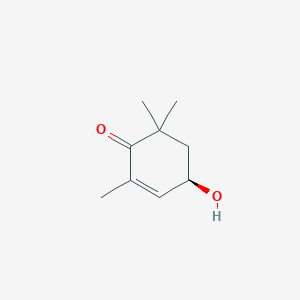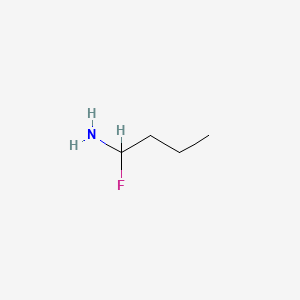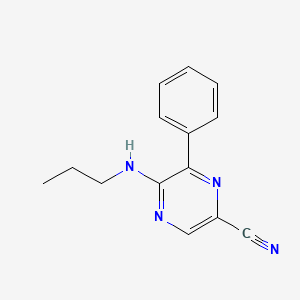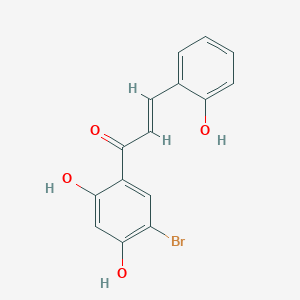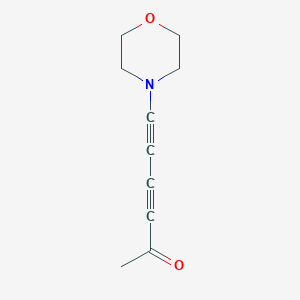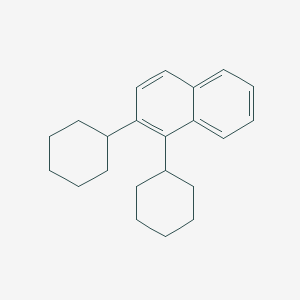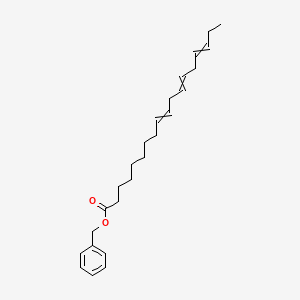
9,12,15-Octadecatrienoic acid, phenylmethyl ester, (9Z,12Z,15Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,12,15-Octadecatrienoic acid, phenylmethyl ester, (9Z,12Z,15Z)-: is a chemical compound that belongs to the class of fatty acid esters. It is derived from 9,12,15-octadecatrienoic acid, commonly known as linolenic acid, which is an essential fatty acid. The phenylmethyl ester form is created by esterifying the carboxyl group of linolenic acid with benzyl alcohol. This compound is characterized by its three conjugated double bonds in the cis configuration, making it a polyunsaturated fatty acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,12,15-octadecatrienoic acid, phenylmethyl ester, typically involves the esterification of linolenic acid with benzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Linolenic acid+Benzyl alcoholAcid catalyst9,12,15-Octadecatrienoic acid, phenylmethyl ester+Water
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to yield the free acid and benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Epoxides, hydroperoxides.
Reduction: Benzyl alcohol, 9,12,15-octadecatrienol.
Substitution: Linolenic acid, benzyl alcohol.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various polyunsaturated fatty acid derivatives. It is also used in studies involving the reactivity of conjugated double bonds.
Biology: In biological research, this compound is used to study the effects of polyunsaturated fatty acids on cell membranes and signaling pathways.
Industry: In the industrial sector, it is used in the production of biodegradable polymers and as a plasticizer in the manufacture of flexible plastics.
Mechanism of Action
The biological activity of 9,12,15-octadecatrienoic acid, phenylmethyl ester, is primarily due to its polyunsaturated nature. The compound can integrate into cell membranes, affecting their fluidity and function. It can also act as a precursor to bioactive lipid mediators, such as prostaglandins and leukotrienes, which are involved in inflammatory and immune responses. The molecular targets include enzymes such as cyclooxygenases and lipoxygenases, which catalyze the formation of these lipid mediators.
Comparison with Similar Compounds
- 9,12,15-Octadecatrienoic acid, methyl ester (Methyl linolenate)
- 9,12,15-Octadecatrienoic acid, ethyl ester (Ethyl linolenate)
- 9,12,15-Octadecatrienoic acid (Linolenic acid)
Comparison:
- Methyl and Ethyl Esters: These esters are similar in structure but differ in the alkyl group attached to the ester. They have similar reactivity but may differ in their physical properties such as boiling point and solubility.
- Linolenic Acid: The free acid form is more reactive in terms of esterification and other carboxyl group-related reactions. The ester forms are more stable and less prone to oxidation.
The uniqueness of 9,12,15-octadecatrienoic acid, phenylmethyl ester, lies in its phenylmethyl ester group, which can impart different solubility and reactivity characteristics compared to the methyl and ethyl esters.
Properties
CAS No. |
77509-02-5 |
|---|---|
Molecular Formula |
C25H36O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
benzyl octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C25H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22-23H2,1H3 |
InChI Key |
XOMBABWFKFXLII-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




